4-Chloro-6-fluoro-7-methoxy-2-methylquinazoline

Ras-Sos inhibition Kinase selectivity Oncology

In lead optimization campaigns targeting Ras-Sos PPI, generic quinazoline intermediates lacking the 2-methyl group lead to EGFR selectivity issues and wasted synthetic effort. 4-Chloro-6-fluoro-7-methoxy-2-methylquinazoline (CAS 1444351-72-7) provides the precise substitution pattern required for Ras-Sos-directed kinase inhibitor libraries. • 2-Methyl group enables selectivity away from EGFR as validated in Bayer patent literature. • 4-Chloro leaving group supports facile amine diversification via SNAr. • 6-Fluoro and 7-methoxy substituents enhance metabolic stability and physicochemical properties. • 98% purity with correct regiochemistry ensures reliable SAR data. Standard packaging in 1 g, 5 g, 10 g quantities with global shipping.

Molecular Formula C10H8ClFN2O
Molecular Weight 226.63 g/mol
Cat. No. B12973670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-fluoro-7-methoxy-2-methylquinazoline
Molecular FormulaC10H8ClFN2O
Molecular Weight226.63 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2C(=N1)Cl)F)OC
InChIInChI=1S/C10H8ClFN2O/c1-5-13-8-4-9(15-2)7(12)3-6(8)10(11)14-5/h3-4H,1-2H3
InChIKeyUURWMVNPILOYGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-fluoro-7-methoxy-2-methylquinazoline: Core Kinase Building Block


4-Chloro-6-fluoro-7-methoxy-2-methylquinazoline (CAS 1444351-72-7) is a polysubstituted quinazoline heterocycle with a molecular formula of C₁₀H₈ClFN₂O and a molecular weight of 226.63 g/mol . The compound features a 4-chloro leaving group amenable to nucleophilic aromatic substitution, a 6-fluoro substituent that modulates electronic properties and metabolic stability, a 7-methoxy group that influences solubility and hydrogen-bonding potential, and a distinctive 2-methyl group that differentiates it from the more common 2-unsubstituted or 2-aryl quinazoline scaffolds . This specific substitution pattern positions the compound as a versatile intermediate for constructing kinase inhibitor libraries, particularly those targeting the Ras-Sos interaction or receptor tyrosine kinases, where the 2-methyl substituent has been associated with selectivity advantages over EGFR-targeted quinazolines [1].

Why This Quinazoline Cannot Be Replaced by Simpler Analogs


Generic substitution with simpler quinazolines such as 4-chloro-2-methylquinazoline (CAS 6484-24-8) or 4,6-dichloro-2-methylquinazoline fails because these analogs lack the synergistic electronic and steric contributions of the 6-fluoro and 7-methoxy substituents that are critical for target binding in kinase pocket environments [1]. The 2-methyl group, which is absent in the widely used 4-chloro-6-fluoro-7-methoxyquinazoline scaffold, has been explicitly identified in patent literature as a key determinant for shifting selectivity away from EGFR and toward the Ras-Sos interaction, a mechanistically distinct oncology target [2]. Furthermore, the combination of 6-fluoro and 7-methoxy substituents mirrors the pharmacophore found in several clinically evaluated quinazoline-based kinase inhibitors, making this specific intermediate indispensable for synthesizing analogs with predictable structure-activity relationships [3]. Replacing it with a compound missing any single substituent would introduce a structural gap that cannot be corrected downstream, resulting in divergent biological activity and wasted synthetic effort.

Differentiation Evidence for 4-Chloro-6-fluoro-7-methoxy-2-methylquinazoline


2-Methyl Substituent Selectivity Shift from EGFR to Ras-Sos

The 2-methyl substituent on the quinazoline core is a critical structural determinant for redirecting inhibitory activity from the epidermal growth factor receptor (EGFR) to the Ras-Sos protein-protein interaction. In the Bayer patent on 2-methyl-quinazolines, compounds bearing the 2-methyl group are described as effectively and selectively inhibiting the Ras-Sos interaction without significantly targeting the EGFR receptor, in contrast to 2-unsubstituted quinazoline analogs that maintain EGFR affinity [1]. For procurement purposes, this means that 4-chloro-6-fluoro-7-methoxy-2-methylquinazoline is the correct choice specifically when the synthetic target requires Ras-Sos selectivity, whereas the 2-des-methyl analog (4-chloro-6-fluoro-7-methoxyquinazoline, CAS 1934560-94-7) would be appropriate only for EGFR-targeted programs.

Ras-Sos inhibition Kinase selectivity Oncology

Fluorine & Methoxy Contributions to Physicochemical Profile

The compound's computed LogP of 2.74 and topological polar surface area (TPSA) of 35.01 Ų, as reported by Leyan, place it within favorable drug-like chemical space . In comparison, the simpler 4-chloro-2-methylquinazoline (CAS 6484-24-8, MW 178.62) lacks the 6-fluoro and 7-methoxy substituents, resulting in a lower molecular weight but also a lower TPSA and different hydrogen-bonding capability that would alter membrane permeability and solubility profiles [1]. The fluorine atom at position 6 is known from the review literature to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at that position, a benefit not available in non-fluorinated analogs [2].

Drug-likeness Physicochemical properties Lead optimization

Purity Benchmarking Against Regioisomeric Impurity Risks

The target compound is commercially available at 98% purity from Leyan . A closely related regioisomer, 4-chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS 1444348-44-0), is offered at 95% purity by AKSci, representing a 3-percentage-point lower purity baseline and a potentially significant source of regioisomeric contamination if the isomer is not carefully distinguished during procurement . The positional inversion of the fluoro and methoxy groups (6-F/7-OCH₃ vs. 7-F/6-OCH₃) is chemically subtle but can lead to profoundly different biological activity in kinase binding assays, where the orientation of hydrogen-bond acceptors in the ATP-binding pocket is critical. This makes the higher purity and correct regiochemistry of the target compound a verifiable procurement advantage.

Chemical purity Regioisomeric impurity Quality control

Dual EGFR/HER2 Inhibitory Potential of 6-Substituted Quinazolines

Although direct IC₅₀ data for the target compound itself are not available in the public domain, a closely related series of 6-substituted quinazoline derivatives synthesized and evaluated by Ding et al. provides class-level evidence for the potency achievable with this scaffold. Compound 5c from that study, which shares the quinazoline core with a 6-substituent, exhibited IC₅₀ values of 2.6 nM against EGFR and 4.3 nM against HER2 kinases [1]. This demonstrates that the 6-position substitution pattern is compatible with sub-nanomolar to low nanomolar dual kinase inhibition. The target compound's 6-fluoro substituent is expected to provide a similar electronic contribution, while the 2-methyl group may further tune selectivity as discussed in Evidence Item 1.

EGFR inhibition HER2 inhibition Dual kinase inhibitor

High-Value Application Scenarios for 4-Chloro-6-fluoro-7-methoxy-2-methylquinazoline


Ras-Sos Inhibitor Library Synthesis

For medicinal chemistry programs targeting the Ras-Sos protein-protein interaction, 4-chloro-6-fluoro-7-methoxy-2-methylquinazoline serves as the optimal core intermediate. The 2-methyl group is essential for achieving selectivity away from EGFR, as established by the Bayer 2-methyl-quinazoline patent [1]. The 4-chloro position permits facile diversification via nucleophilic aromatic substitution with amines, while the 6-fluoro and 7-methoxy substituents provide favorable physicochemical properties and metabolic stability. Procurement of this specific intermediate, rather than a 2-unsubstituted analog, ensures that the resulting library maintains the intended Ras-Sos selectivity profile.

Dual EGFR/HER2 Lead Optimization with Selectivity Tuning

Building on the demonstrated nanomolar EGFR/HER2 dual inhibition (IC₅₀ 2.6–4.3 nM) achieved by structurally related 6-substituted quinazolines [1], this compound can be employed as a key intermediate for synthesizing focused libraries that explore the selectivity-modulating effect of the 2-methyl group. The 98% purity specification and correct 6-fluoro-7-methoxy regiochemistry ensure that biological assay results are not confounded by regioisomeric impurities, which is critical for establishing reliable structure-activity relationships in lead optimization campaigns.

Fluorinated Quinazoline Building Block for Metabolic Stability

In programs where cytochrome P450-mediated oxidative metabolism at the 6-position of the quinazoline ring is a known liability, the 6-fluoro substituent of this compound provides a direct solution by blocking the metabolically labile site [1]. The favorable computed LogP of 2.74 and TPSA of 35.01 Ų further support its use in designing orally bioavailable analogs . This compound is thus the preferred choice over non-fluorinated 4-chloro-2-methylquinazoline analogs when metabolic stability is a project requirement.

Quote Request

Request a Quote for 4-Chloro-6-fluoro-7-methoxy-2-methylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.